tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Description
This compound is a pyrrolo[3,4-c]pyrazole derivative featuring a tert-butyl carbamate group at position 5 and an iodine substituent at position 2. It serves as a versatile intermediate in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, where the iodine atom enables efficient functionalization .
Properties
IUPAC Name |
tert-butyl 3-iodo-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN3O2/c1-10(2,3)16-9(15)14-4-6-7(5-14)12-13-8(6)11/h4-5H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTAUUCKFOALEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)NN=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201141554 | |
| Record name | 1,1-Dimethylethyl 2,6-dihydro-3-iodopyrrolo[3,4-c]pyrazole-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201141554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
657428-43-8 | |
| Record name | 1,1-Dimethylethyl 2,6-dihydro-3-iodopyrrolo[3,4-c]pyrazole-5(4H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=657428-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2,6-dihydro-3-iodopyrrolo[3,4-c]pyrazole-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201141554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes may include:
Condensation reactions: to form the pyrrolopyrazole core.
Halogenation reactions: to introduce the iodine atom.
Esterification reactions: to attach the tert-butyl ester group.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up these synthetic routes, ensuring consistent quality and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the iodine atom to other oxidation states.
Reduction: Reduction of the iodine atom or other functional groups.
Substitution: Replacement of the iodine atom with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of iodine-containing byproducts or oxidized derivatives.
Reduction: Formation of reduced iodine species or other reduced derivatives.
Substitution: Formation of substituted pyrrolopyrazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it can serve as a tool for studying enzyme mechanisms or as a probe in biochemical assays.
Industry: In the chemical industry, it can be used as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Key Findings :
- The bromo analog exhibits lower molecular weight (288.14 vs. hypothetical ~350–400 for the iodo variant) and distinct safety risks (H302, H315) compared to the iodo compound .
- Iodine’s larger atomic radius enhances leaving-group ability in nucleophilic substitutions, making the iodo derivative more reactive in metal-catalyzed reactions .
Amino- and Hydroxymethyl-Substituted Derivatives
Key Findings :
Alkyl- and Functionalized Side Chains
Key Findings :
- Ethoxycarbonylamino derivatives (MW 296.32) demonstrate how side-chain functionalization can expand pharmacological utility .
Structural and Functional Trends
- Reactivity: Iodo and bromo derivatives are preferred for cross-coupling, while amino and hydroxymethyl variants are tailored for solubility and hydrogen bonding .
- Safety: Halogenated analogs (e.g., bromo) carry higher acute toxicity risks compared to non-halogenated derivatives .
- Molecular Weight: Functionalization (e.g., ethoxycarbonylamino) increases molecular weight, impacting bioavailability and synthetic handling .
Biological Activity
tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a compound of interest due to its potential biological activities. This article explores the compound's pharmacological properties, synthesis methods, and relevant case studies that highlight its biological significance.
- Molecular Formula : C₁₁H₁₆I₃N₃O₂
- CAS Number : 661487-17-8
- Molecular Weight : 319.17 g/mol
Biological Activities
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:
-
Anticancer Activity
- Studies have shown that derivatives of pyrrolo[3,4-c]pyrazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to tert-butyl 3-iodo have demonstrated IC50 values in the micromolar range against breast and colon cancer cells, indicating their potential as anticancer agents .
- Anti-inflammatory Effects
- Antimicrobial Properties
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions including cyclization and halogenation processes. A common method includes:
- Formation of the pyrrole ring.
- Iodination at the C3 position.
- Esterification to form the carboxylate.
Case Studies
Several case studies have highlighted the biological activities of related compounds:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of electron-withdrawing groups at specific positions enhances biological activity. The introduction of iodine at the C3 position appears to increase potency against cancer cells while maintaining selectivity towards non-cancerous cells.
Q & A
Q. What are the key synthetic routes for preparing tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate?
The synthesis typically involves:
- Core Formation : Cyclization of pyrrolo[3,4-c]pyrazole precursors under optimized conditions (e.g., solvent choice, temperature) to establish the heterocyclic scaffold .
- Iodination : Electrophilic substitution or halogen exchange reactions to introduce iodine at the 3-position. Brominated analogs (e.g., tert-butyl 2-bromo derivatives) suggest similar strategies, with iodination requiring careful control of reaction kinetics to avoid over-halogenation .
- Protection : Use of tert-butyl carbamate groups via esterification with Boc anhydride to stabilize the structure during subsequent reactions .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
Methodological validation includes:
- NMR : H and C NMR to confirm regiochemistry and Boc protection. For example, tert-butyl protons resonate at ~1.4 ppm, while pyrrolo[3,4-c]pyrazole protons appear as distinct multiplet patterns .
- LC-MS : High-resolution mass spectrometry to verify molecular weight (e.g., exact mass 347.02 g/mol for CHINO) and purity .
- HPLC : Reverse-phase chromatography to assess purity (>95%) and detect byproducts from iodination or esterification steps .
Q. What purification techniques are optimal for isolating tert-Butyl 3-iodo derivatives?
- Recrystallization : Methanol or ethanol as solvents yield high-purity crystals, as demonstrated for structurally similar intermediates .
- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) effectively separates iodinated products from unreacted starting materials .
Advanced Research Questions
Q. How is X-ray crystallography applied to determine the molecular structure and conformation?
- Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K resolves bond lengths and angles. For example, the pyrrolo[3,4-c]pyrazole core shows planarity deviations <0.02 Å in related structures .
- Refinement : SHELXL software refines anisotropic displacement parameters and hydrogen bonding networks. The tert-butyl group typically adopts a staggered conformation to minimize steric strain .
- Validation : R-factor <0.05 and completeness >99% ensure structural accuracy. Disordered iodine atoms may require constraints during refinement .
Q. What role does the iodine substituent play in modulating reactivity and regioselectivity?
- Electrophilic Reactivity : The iodine atom enhances electrophilicity at adjacent positions, enabling cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution .
- Steric Effects : Comparative studies with bromo analogs show slower reaction kinetics due to iodine’s larger van der Waals radius, requiring adjusted catalyst loadings (e.g., Pd(PPh) at 5 mol%) .
Q. How can computational methods predict hydrogen bonding and crystal packing patterns?
- DFT Calculations : Optimize molecular geometry and electrostatic potential surfaces to identify hydrogen-bond donors/acceptors. For example, the carbonyl oxygen of the Boc group often participates in C=O···H-N interactions .
- Graph Set Analysis : Classify hydrogen-bond motifs (e.g., rings) to rationalize crystal packing stability, as seen in tert-butyl-protected pyrrolo-pyrazoles .
Q. How to resolve contradictions in reported synthetic yields for iodinated analogs?
- Reaction Monitoring : In situ IR or HPLC tracks intermediate formation. For example, incomplete iodination due to competing side reactions (e.g., oxidation) can reduce yields .
- DoE Optimization : Design of Experiments (DoE) evaluates variables (temperature, stoichiometry) to identify critical parameters. A case study on tert-butyl 3-bromo derivatives achieved 85% yield after optimizing NaI/CuI ratios .
Q. What is the compound’s potential in medicinal chemistry as a DPP-4 inhibitor intermediate?
- Mechanistic Insight : The pyrrolo[3,4-c]pyrazole scaffold mimics natural ligands for dipeptidyl peptidase-4 (DPP-4), as demonstrated in Omarigliptin intermediates. The iodine substituent may enhance binding affinity through halogen bonding with catalytic residues .
- Derivative Synthesis : Boc deprotection (e.g., TFA in DCM) followed by functionalization at the 3-position generates analogs for SAR studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
